1-(2-Pyrrolidin-1-ylethyl)piperazine chemical properties
1-(2-Pyrrolidin-1-ylethyl)piperazine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(2-Pyrrolidin-1-ylethyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(2-Pyrrolidin-1-ylethyl)piperazine (CAS No. 22763-69-5). This diamine, incorporating both the privileged pyrrolidine and piperazine scaffolds, serves as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic utilization in synthetic chemistry.
Introduction: A Molecule of Strategic Importance
1-(2-Pyrrolidin-1-ylethyl)piperazine is a heterocyclic organic compound featuring a pyrrolidine ring linked to a piperazine ring via an ethyl bridge. The constituent scaffolds are of immense interest in pharmaceutical development. The piperazine ring is a core component in numerous approved drugs, valued for its ability to improve aqueous solubility and its versatile reactivity.[1] Similarly, the five-membered pyrrolidine ring is a ubiquitous nitrogen heterocycle in bioactive natural products and synthetic drugs, prized for its three-dimensional structure and stereochemical possibilities.[2][3][4]
The combination of these two motifs in a single molecule creates a unique building block with three distinct nitrogen centers, offering a platform for the synthesis of complex molecular architectures. Understanding its fundamental chemical properties is therefore critical to unlocking its full potential in the design of novel therapeutic agents and functional materials.[5][6]
Physicochemical and Spectroscopic Profile
The core identity and physical characteristics of 1-(2-Pyrrolidin-1-ylethyl)piperazine are summarized below. These properties are essential for its proper handling, purification, and characterization.
Core Properties
A compilation of the key physical and chemical identifiers for this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 22763-69-5 | [7][8] |
| Molecular Formula | C₁₀H₂₁N₃ | [7][8] |
| Molecular Weight | 183.30 g/mol | [7][8] |
| IUPAC Name | 1-[2-(pyrrolidin-1-yl)ethyl]piperazine | [7] |
| Appearance | Clear liquid | [9] |
| Boiling Point | 77 °C (Predicted) | [9] |
| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa (Predicted) | 9.19 ± 0.10 | [9] |
| SMILES | C1CCN(C1)CCN2CCNCC2 | [10] |
| InChIKey | UXHZIFKPLFIPSX-UHFFFAOYSA-N | [7][10] |
Predicted Spectroscopic Data
While experimental spectra should be acquired for lot-specific confirmation, the expected spectroscopic signatures can be predicted from the molecular structure.
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Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate. The predicted mass-to-charge ratio (m/z) for the [M+H]⁺ ion is 184.18083.[10] A characteristic fragmentation pattern would involve cleavage of the C-C bond in the ethyl bridge or cleavage alpha to the nitrogen atoms. A fragment ion with an m/z of 98.0965, corresponding to the pyrrolidine moiety, is a plausible observation.
-
¹H NMR Spectroscopy: The proton NMR spectrum would display several distinct multiplets corresponding to the non-equivalent protons on the pyrrolidine and piperazine rings, as well as the ethyl bridge. Protons on carbons adjacent to nitrogen atoms (α-protons) would be deshielded and appear further downfield (typically 2.5-3.5 ppm). The N-H proton on the piperazine ring would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The spectrum is expected to show signals for the 10 carbon atoms, though some may overlap depending on the solvent and magnetic field strength. Carbons bonded to nitrogen will resonate in the 40-60 ppm range.
-
FTIR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations (~2850-3000 cm⁻¹), a broad N-H stretching band from the secondary amine (~3250-3350 cm⁻¹), and C-N stretching vibrations (~1000-1200 cm⁻¹).
Synthesis and Purification
A common and reliable method for the synthesis of N-substituted piperazines is through nucleophilic substitution. A robust protocol for the preparation of 1-(2-Pyrrolidin-1-ylethyl)piperazine is detailed below.
Synthetic Workflow: Nucleophilic Substitution
The synthesis proceeds via the reaction of piperazine with a suitable 2-pyrrolidinylethyl halide, such as 1-(2-chloroethyl)pyrrolidine. The secondary amine on piperazine acts as the nucleophile.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
Materials:
-
Piperazine (3.0 eq.)
-
1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq.)
-
Potassium carbonate (K₂CO₃, 3.0 eq.)
-
Acetonitrile (CH₃CN)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine, 1-(2-chloroethyl)pyrrolidine hydrochloride, and potassium carbonate.
-
Solvent Addition: Add acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Causality: Using an excess of piperazine minimizes the formation of the undesired dialkylated product. The base (K₂CO₃) is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃) and wash the solid cake with a small amount of acetonitrile.
-
Purification: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.
-
Self-Validation: The purity of the final product should be confirmed by NMR and GC-MS to ensure the absence of starting materials and side products.
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Reactivity and Chemical Behavior
The chemical reactivity of 1-(2-Pyrrolidin-1-ylethyl)piperazine is governed by its three nitrogen atoms. However, they are not chemically equivalent, which allows for selective functionalization.
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N1 (Pyrrolidine): This is a tertiary amine. It is nucleophilic but sterically more hindered than the piperazine nitrogens.
-
N1' (Piperazine, ethyl-substituted): This is also a tertiary amine and is nucleophilic.
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N4' (Piperazine, N-H): This secondary amine is the most versatile and reactive site on the molecule. It is a potent nucleophile and can be readily deprotonated, making it suitable for a wide range of chemical transformations.
Caption: Preferential reactivity at the N4' secondary amine.
Key Reactions:
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N-Alkylation/Arylation: The secondary amine can be easily alkylated using alkyl halides or reductively aminated with aldehydes/ketones. It is also an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives.[11]
-
N-Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding amide.
-
Sulfonylation: Treatment with sulfonyl chlorides yields stable sulfonamides.
This selective reactivity at the N4' position allows the molecule to be used as a scaffold, where the pyrrolidinylethyl moiety serves as a fixed structural element and further diversity is introduced at the other end of the piperazine ring.
Applications in Research and Drug Development
The structural motifs within 1-(2-Pyrrolidin-1-ylethyl)piperazine are prevalent in pharmacologically active compounds, making it a valuable intermediate for drug discovery.[12]
-
Scaffold for CNS Agents: Piperazine derivatives are well-known for their activity on central nervous system (CNS) targets. This compound can be used to synthesize libraries of molecules for screening against various receptors and transporters.
-
Antimicrobial and Anticancer Agents: Both pyrrolidine and piperazine rings are found in compounds with demonstrated antimicrobial and anticancer properties.[6][12] Researchers can use this molecule as a starting point to develop novel agents in these therapeutic areas.
-
Improving Pharmacokinetic Properties: The inclusion of the piperazine moiety can enhance the aqueous solubility and permeability of a drug candidate, which are critical pharmacokinetic properties.[4][13] The N-H group provides a handle for attaching solubilizing groups or other functionalities to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Safety and Handling
Hazard Identification:
-
1-(2-Pyrrolidin-1-ylethyl)piperazine is classified as a hazardous substance. It is reported to cause severe skin burns and serious eye damage (GHS Hazard statement H314).[9]
-
It is corrosive and an irritant.[9]
-
The compound may be classified as a Dangerous Good for transportation.[8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[9] Keep the container tightly sealed and store in a locked cabinet.
Conclusion
1-(2-Pyrrolidin-1-ylethyl)piperazine is a strategically important chemical building block that bridges the structural and functional attributes of the piperazine and pyrrolidine heterocycles. Its well-defined physicochemical properties, predictable reactivity centered on the secondary amine of the piperazine ring, and straightforward synthesis make it an invaluable tool for chemists in academic and industrial research. The insights provided in this guide aim to facilitate its effective and safe utilization in the development of the next generation of pharmaceuticals and advanced materials.
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